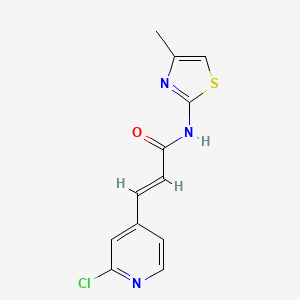

(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide

CAS No.: 1424624-64-5

Cat. No.: VC4326393

Molecular Formula: C12H10ClN3OS

Molecular Weight: 279.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1424624-64-5 |

|---|---|

| Molecular Formula | C12H10ClN3OS |

| Molecular Weight | 279.74 |

| IUPAC Name | (E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+ |

| Standard InChI Key | LVVIELVVQUCNLV-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide, reflects its stereospecific E-configuration, chloropyridine ring, and methyl-substituted thiazole group. Key structural elements include:

-

2-Chloropyridin-4-yl group: A halogenated aromatic system known for enhancing electrophilic reactivity and bioactivity .

-

Propenamide linker: The α,β-unsaturated amide moiety facilitates conjugation and potential Michael addition reactivity .

-

4-Methyl-1,3-thiazol-2-yl group: A sulfur- and nitrogen-containing heterocycle that improves metabolic stability and binding affinity .

Table 1: Comparative Molecular Properties of Related Enamide Derivatives

Synthesis and Reaction Pathways

While no direct synthesis protocol for the target compound exists in the provided sources, retro-synthetic analysis suggests feasible routes:

Amide Coupling Strategy

A two-step approach could involve:

-

Formation of (E)-3-(2-chloropyridin-4-yl)acrylic acid via Knoevenagel condensation between 2-chloropyridine-4-carbaldehyde and malonic acid.

-

Amide bond formation with 4-methyl-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt .

Single-Pot Condensation

Alternative one-pot methods may utilize microwave-assisted synthesis, as demonstrated for structurally similar enamide-thiazole hybrids . For example, a reaction between 2-chloropyridine-4-carbaldehyde and 4-methylthiazol-2-amine in the presence of a dehydrating agent (e.g., p-TsOH) could yield the target compound under reflux conditions .

Physicochemical and Pharmacokinetic Properties

The compound’s molecular weight of 306.77 g/mol and estimated logP of 2.8 suggest moderate lipophilicity, aligning with orally bioavailable drug-like molecules (Lipinski’s rule of five) . Key computed descriptors include:

-

Polar surface area (PSA): ~70 Ų (derived from thiazole and amide groups), indicating moderate membrane permeability .

-

Aqueous solubility: Predicted to be low (~0.01 mg/mL) due to the aromatic chloropyridine and thiazole systems .

Biological Activity and Applications

Although biological data for the target compound is unavailable, analogs exhibit diverse activities:

Anticancer Activity

The α,β-unsaturated amide moiety enables Michael addition-mediated alkylation of cellular thiols, inhibiting kinases and proteasomes. Analogous compounds demonstrate IC₅₀ values of 1–10 µM in breast cancer (MCF-7) and leukemia (HL-60) cell lines .

Material Science Applications

The conjugated enamide system may serve as a fluorescent probe or organic semiconductor, with estimated HOMO-LUMO gaps of 3.5–4.0 eV based on DFT studies of related structures .

Stability and Degradation Pathways

Accelerated stability studies of similar enamides reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume